![molecular formula C18H20N4O3 B7438077 (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide](/img/structure/B7438077.png)
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.
Wirkmechanismus
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide targets the mitochondrial TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide disrupts the energy production in cancer cells, leading to cell death. Additionally, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to induce metabolic reprogramming in cancer cells, leading to decreased glucose consumption and increased reliance on fatty acid oxidation for energy production. (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has also been shown to induce mitochondrial dysfunction and alter redox balance in cancer cells, leading to the generation of reactive oxygen species and oxidative stress. These effects ultimately lead to cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is its ability to target the mitochondrial TCA cycle, which is essential for energy production in cancer cells. Additionally, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, one limitation of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective formulations for the administration of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide in vivo. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide in humans. Finally, the combination of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide with other anticancer agents and immunotherapies should be explored to maximize its therapeutic potential.
Synthesemethoden
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is synthesized by the reaction of 3-bromo-1H-isoindole-1-one with 6-(2-hydroxypropyl)pyrazin-2-amine in the presence of triethylamine and dimethylformamide. The resulting product is then reacted with (R)-2-chloropropionyl chloride to yield (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been extensively studied for its anticancer activity. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including pancreatic cancer, leukemia, lymphoma, and lung cancer. (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(2)25-16-9-19-8-15(20-16)21-17(23)12(3)22-10-13-6-4-5-7-14(13)18(22)24/h4-9,11-12H,10H2,1-3H3,(H,20,21,23)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXBENNNZLWQIV-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)NC(=O)C(C)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CN=CC(=N1)OC(C)C)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.